molecular formula C31H45N5O6S B12385135 tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate

tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate

Cat. No.: B12385135
M. Wt: 615.8 g/mol
InChI Key: NZTPEAOXIRFPEP-MVERNJQCSA-N
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Description

Tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate is a complex organic compound with a multifaceted structure. It is characterized by the presence of multiple functional groups, including hydroxyl, carbamate, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective hydroxylation reaction.

    Attachment of the Thiazole Moiety: The thiazole moiety is attached through a coupling reaction with a thiazole-containing reagent.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with tert-butyl isocyanate.

    Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct functional group orientation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties and functions.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups. This arrangement confers unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H45N5O6S

Molecular Weight

615.8 g/mol

IUPAC Name

tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate

InChI

InChI=1S/C31H45N5O6S/c1-19-25(43-18-34-19)21-12-10-20(11-13-21)16-33-27(39)23-15-22(37)17-36(23)28(40)26(30(2,3)4)35-24(38)9-8-14-32-29(41)42-31(5,6)7/h10-13,18,22-23,26,37H,8-9,14-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1

InChI Key

NZTPEAOXIRFPEP-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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